molecular formula C16H13N3O4 B5542125 5-(4-methoxybenzyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole

5-(4-methoxybenzyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole

Cat. No. B5542125
M. Wt: 311.29 g/mol
InChI Key: ZOQQCZISPPWPTJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds involving 1,3,4-oxadiazole rings, such as 5-(4-methoxybenzyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole, often incorporates mesogenic homologous series with a nitro terminal group. These compounds are characterized through methods like Fourier-transform infrared spectroscopy (FT-IR), proton nuclear magnetic resonance (1H-NMR), and elemental analysis. A typical example includes the synthesis of derivatives bearing the 1,3,4-oxadiazole ring with a nitro terminal group, showcasing their liquid crystalline properties and thermal stability through differential scanning calorimetry and optical polarising microscopy (Abboud, Lafta, & Tomi, 2017).

Molecular Structure Analysis

The molecular structure of 5-(4-methoxybenzyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole derivatives has been explored through crystal and molecular structure analyses. These studies reveal how the methoxybenzyl substitution influences the molecular packing, with variations leading to different hydrogen bonding patterns and solid-state arrangements. The presence of methoxy and nitro groups significantly impacts the molecule's geometry and intermolecular interactions (Khan, Ibrar, & Simpson, 2014).

Chemical Reactions and Properties

Research on the chemical reactions of 5-(4-methoxybenzyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole includes the synthesis of novel compounds through various chemical transformations. These compounds exhibit a range of biological activities, underscoring the versatility of the 1,3,4-oxadiazole scaffold in facilitating diverse chemical reactions and generating compounds with potential biological significance (Ustabaş, Süleymanoğlu, Ünver, & Direkel, 2020).

Physical Properties Analysis

The physical properties, including the liquid crystalline behavior and thermal stability of 5-(4-methoxybenzyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole derivatives, are determined through calorimetric and optical methods. These properties are influenced by molecular structure variations, such as the length of the alkoxy chain and the presence of polar groups, which affect the compound's mesomorphic behaviors and phase transitions (Abboud, Lafta, & Tomi, 2017).

Scientific Research Applications

Scientific Research Applications of Related Compounds

Chemical Analysis and Identification Techniques

The development and utilization of gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) techniques have been pivotal in identifying metabolites of synthetic compounds, including those structurally related to oxadiazoles. These analytical methods allow for the precise determination of chemical structures and their metabolic breakdown products in biological samples, contributing significantly to forensic toxicology and pharmacokinetic studies (Kavanagh et al., 2012).

Pharmacological Research

Compounds with oxadiazole cores are frequently explored for their therapeutic potentials, such as inhibitors or modulators of specific biochemical pathways. For instance, nitisinone (NTBC), an inhibitor of 4-hydroxyphenylpyruvate dioxygenase, has been used in treating hereditary tyrosinaemia type 1 (HT-1), showcasing the potential of targeted chemical interventions in metabolic disorders (Lock et al., 2014).

Toxicology and Safety Assessments

Understanding the metabolic pathways and excretion kinetics of chemical compounds is crucial for assessing their toxicity and safety. Studies on various chemicals, including fragrance compounds and pharmaceuticals, detail how they are metabolized and eliminated from the body, informing safety guidelines and exposure limits (Scherer et al., 2017).

Neurochemical Research

Research into the effects of various substances on neurotransmitter systems can provide insights into their potential psychoactive properties or therapeutic applications for neurological conditions. For example, studies on antipsychotics' impact on 5-HT1A receptors in schizophrenia patients contribute to understanding the neurochemical underpinnings of psychiatric treatments (Lerond et al., 2013).

properties

IUPAC Name

5-[(4-methoxyphenyl)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O4/c1-22-14-7-5-11(6-8-14)9-15-17-16(18-23-15)12-3-2-4-13(10-12)19(20)21/h2-8,10H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOQQCZISPPWPTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=NC(=NO2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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